Iron(III) meso-tetraphenylporphine chloride

Catalog No.
S1779355
CAS No.
16456-81-8
M.F
C44H30Cl3FeN4
M. Wt
776.947
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) meso-tetraphenylporphine chloride

CAS Number

16456-81-8

Product Name

Iron(III) meso-tetraphenylporphine chloride

IUPAC Name

iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride

Molecular Formula

C44H30Cl3FeN4

Molecular Weight

776.947

InChI

InChI=1S/C44H30N4.3ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45-46H;3*1H;/q;;;;+3/p-3

InChI Key

QDTNPIPZGCOFPA-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Fe+3]

Catalyst for Organic Reactions:

Iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride, also known as meso-tetraphenylporphyrin iron(III) chloride (FeTPPCl), serves as a catalyst for various organic reactions. Its ability to activate small molecules due to its vacant d-orbitals and Lewis acidic nature makes it particularly useful in:

  • Epoxidation reactions: FeTPPCl catalyzes the conversion of alkenes to epoxides using organic peroxides as oxidants.
  • Cycloaddition reactions: FeTPPCl can promote cycloaddition reactions, such as the Diels-Alder reaction, between dienes and dienophiles.
  • Oxidative coupling reactions: The complex can facilitate the coupling of various organic molecules, like phenols and anilines, through oxidative processes.

Model System for Iron-Porphyrin Complexes:

FeTPPCl serves as a well-defined model system for studying the structure, reactivity, and electronic properties of iron-porphyrin complexes. These complexes play crucial roles in biological systems, including oxygen transport (hemoglobin) and electron transfer (cytochromes). Studying FeTPPCl provides insights into:

  • The effect of ligand substitution on the electronic structure and catalytic activity of iron-porphyrins.
  • The mechanisms of electron transfer and oxygen binding in biological systems.

Material Science Applications:

FeTPPCl finds applications in material science due to its unique properties:

  • Photophysical properties: FeTPPCl exhibits light-absorbing and light-emitting capabilities, making it a potential candidate for photoactive materials in solar cells and light-emitting devices.
  • Chemical sensor development: The complex can be incorporated into sensors due to its ability to interact with specific molecules and alter its spectroscopic properties.

Iron(III) meso-tetraphenylporphine chloride is a complex organic compound characterized by its porphyrin structure, which includes an iron ion coordinated to a meso-tetraphenylporphyrin ligand. The chemical formula for this compound is C₄₄H₃₀Cl₃FeN₄, and it features a central iron atom surrounded by a planar arrangement of nitrogen and carbon atoms from the porphyrin ring. This compound is notable for its vibrant color, which is typical of many porphyrins, and its potential applications in various fields such as catalysis and biological studies .

, particularly as a catalyst in organic synthesis. One significant reaction involves its role in silylation processes, where it facilitates the introduction of silyl groups into organic molecules. This property makes it valuable in synthetic organic chemistry for modifying alcohols and amines. Additionally, it can undergo redox reactions due to the presence of the iron center, allowing it to participate in electron transfer processes .

The biological activity of Iron(III) meso-tetraphenylporphine chloride has been explored in various contexts, particularly concerning its interaction with biological systems. Research indicates that porphyrins can exhibit photodynamic activity, which means they can generate reactive oxygen species upon light activation. This property is being investigated for potential applications in phototherapy for cancer treatment, where localized light exposure could lead to selective destruction of tumor cells . Furthermore, the compound's ability to mimic heme proteins allows it to participate in biological electron transfer processes.

Several methods exist for synthesizing Iron(III) meso-tetraphenylporphine chloride. A common approach involves the reaction of meso-tetraphenylporphyrin with iron(III) chloride in a suitable solvent under controlled conditions. The general steps include:

  • Dissolution: Dissolve meso-tetraphenylporphyrin in a solvent such as dichloromethane.
  • Addition of Iron(III) Chloride: Introduce iron(III) chloride to the solution.
  • Heating: Heat the mixture to facilitate complex formation.
  • Purification: Isolate the product through techniques such as chromatography or recrystallization.

This method allows for the efficient production of the desired porphyrin complex with high purity .

Iron(III) meso-tetraphenylporphine chloride has diverse applications across various fields:

  • Catalysis: It serves as an effective catalyst in organic reactions, particularly in silylation and oxidation processes.
  • Photodynamic Therapy: Its ability to generate reactive oxygen species makes it a candidate for cancer treatment strategies.
  • Sensors: The compound can be utilized in sensors for detecting specific biomolecules due to its unique optical properties.
  • Research: It is used in studies related to electron transfer and enzymatic mimicking due to its structural similarity to heme .

Interaction studies involving Iron(III) meso-tetraphenylporphine chloride focus on its binding properties with various substrates and biomolecules. These studies often utilize spectroscopic techniques such as UV-Vis spectroscopy and fluorescence spectroscopy to analyze how the compound interacts with proteins or nucleic acids. The findings indicate that this porphyrin complex can modulate the activity of certain enzymes or bind selectively to specific biomolecules, enhancing its potential applications in biochemistry and medicine .

Iron(III) meso-tetraphenylporphine chloride belongs to a broader class of porphyrin compounds that share similar structural features but differ in their metal centers or substituents. Here are some similar compounds:

Compound NameMetal CenterNotable Features
Manganese(III) meso-tetraphenylporphineManganeseExhibits different redox properties compared to iron
Cobalt(II) meso-tetraphenylporphineCobaltKnown for its stability and catalytic activity
Zinc(II) meso-tetraphenylporphineZincOften used in biological studies due to its non-toxic nature
Nickel(II) meso-tetraphenylporphineNickelDisplays unique electronic properties

The uniqueness of Iron(III) meso-tetraphenylporphine chloride lies primarily in its iron center, which allows it to participate effectively in redox reactions and mimic biological heme functions, distinguishing it from other metal-centered porphyrins .

Dates

Modify: 2023-08-15

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